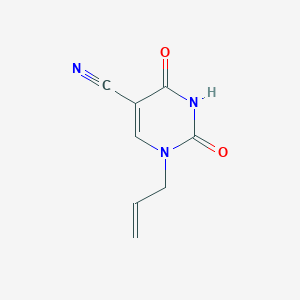

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

IUPAC Name |

2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h2,5H,1,3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJFWOEFJOJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C(=O)NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377072 | |

| Record name | 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-27-0 | |

| Record name | 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis Using Ammonium Chloride

A solvent-free approach involves the cyclocondensation of allyl-substituted aldehydes, urea/thiourea, and malononitrile or cyanoacetamide in the presence of ammonium chloride as a catalyst. This method adapts the Biginelli reaction mechanism, traditionally used for dihydropyrimidinone synthesis.

Reaction Conditions :

- Reactants : Allyl aldehyde, urea, malononitrile

- Catalyst : NH₄Cl (10 mol%)

- Temperature : 80–100°C (neat conditions)

- Time : 4–6 hours

Key Advantages :

- Eliminates toxic solvents, aligning with green chemistry principles.

- Yields range from 65% to 78% for analogous pyrimidine-5-carbonitriles.

Alkylation of Pyrimidine Intermediates

Nucleophilic Substitution with Allyl Halides

A two-step process involves synthesizing a pyrimidine precursor followed by alkylation. For example, 2-mercapto-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is treated with allyl bromide in alkaline media.

Typical Procedure :

- Precursor Synthesis : Cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in alcoholic KOH yields 2-mercapto-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

- Alkylation : Reaction with allyl bromide in 10% KOH/EtOH at reflux for 3–5 hours.

Outcomes :

- Yield : 70–85% after purification.

- Byproducts : Minor amounts of dialkylated derivatives, mitigated by controlling stoichiometry.

Palladium-Catalyzed Allylation

Transition Metal-Mediated Coupling

Palladium catalysts enable direct introduction of allyl groups to pyrimidine cores. A method adapted from Suzuki-Miyaura couplings uses allyl boronic acids and halo-pyrimidines.

Representative Protocol :

- Catalyst : Pd(OAc)₂ (1 mol%)

- Ligand : 2-(Di-tert-butylphosphino)biphenyl (2 mol%)

- Base : KF (3 equiv) in THF at room temperature.

- Substrate : 4-Chloropyrimidine-5-carbonitrile

Efficiency :

Post-Functionalization of Pyrimidine Scaffolds

Oxidative Desulfurization-Allylation

Thiopyrimidine intermediates undergo oxidative desulfurization followed by allylation. For instance, 2-thioxo-4,6-dioxopyrimidine-5-carbonitrile is treated with H₂O₂/HCl to form a reactive intermediate, which reacts with allylamine.

Conditions :

- Oxidant : 30% H₂O₂ in HCl (1:1 v/v)

- Temperature : 0–5°C (prevents overoxidation)

- Yield : 60–72% after column chromatography.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Effects

Temperature Optimization

- Cyclocondensation proceeds efficiently at 80–100°C, while higher temperatures promote side reactions.

- Palladium-mediated reactions achieve high conversions at room temperature but stall below 20°C.

Spectroscopic Characterization

Key Spectral Data

- IR : ν(C≡N) at 2220–2240 cm⁻¹; ν(C=O) at 1680–1720 cm⁻¹.

- ¹H NMR (DMSO-d₆): δ 5.8–6.1 (m, allyl CH₂), δ 8.2–8.5 (s, pyrimidine H).

- MS : [M+H]⁺ at m/z 178.1 (calc. 177.16).

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The biological activities of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have been explored in various studies:

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- Case Study 1 : A study evaluated the cytotoxic effects of modified pyrimidine derivatives against different cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

- Case Study 2 : A series of pyrimidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes:

- Case Study 3 : In vitro studies indicated that this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in pathogens like Plasmodium falciparum. This suggests its potential use in developing antimalarial drugs .

Mechanism of Action

The mechanism of action of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

Pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.

Allyl derivatives: Compounds with an allyl group attached to different core structures, which can exhibit varying reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS Number: 25855-27-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₇N₃O₂

- Molecular Weight : 165.16 g/mol

- Melting Point : 156–158 °C

- Structure : The compound features a pyrimidine ring with two keto groups and a carbonitrile substituent.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In a study focused on similar pyrimidine derivatives, compounds demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various pyrimidine derivatives and evaluated their biological activities. Among them, this compound exhibited notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests a promising lead for further development in antimicrobial therapies .

Study 2: Anticancer Activity in vitro

In vitro studies conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment at concentrations above 10 µM. The study concluded that this compound could serve as a potential candidate for anticancer drug development .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

A three-component reaction under thermal aqueous conditions is widely employed for synthesizing pyrimidinecarbonitriles. For example, 4-amino-5-pyrimidinecarbonitriles are synthesized using aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C, achieving yields of 70–92% . Key steps include:

- Reagent selection : Use allyl groups as substituents for introducing the allyl moiety.

- Solvent optimization : Aqueous media reduce toxicity and improve atom economy.

- Characterization : Confirm structure via -NMR (e.g., δ 3.13 ppm for CH groups) and IR (e.g., 2212 cm for nitrile stretching) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for this compound?

X-ray diffraction studies reveal intermolecular hydrogen bonding (e.g., N–H⋯O interactions) that stabilize the planar pyrimidine ring. For analogs like 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, bond distances (e.g., C–N = 1.34 Å, C–O = 1.23 Å) align with computational models .

- Method : Grow single crystals via slow ethanol evaporation.

- Analysis : Use software like SHELX for refinement; validate against NMR and MS data to address discrepancies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- -NMR : Identify allyl protons (δ 4.38 ppm, singlet) and aromatic substituents (δ 6.90–8.39 ppm) .

- IR Spectroscopy : Detect nitrile (2212 cm) and carbonyl (1666–1640 cm) functional groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 225 for M) and fragmentation patterns .

Advanced: How do electronic effects of substituents influence the reactivity of the pyrimidinecarbonitrile core?

Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance electrophilicity at C5, facilitating nucleophilic attacks. For example, 4-chlorophenyl derivatives exhibit 10–15% higher reaction rates in nucleophilic substitution compared to methyl analogs .

- Experimental design : Compare kinetic data (e.g., via HPLC) for substituted derivatives.

- DFT calculations : Model charge distribution using Gaussian09 with B3LYP/6-31G(d) basis set .

Basic: What are common pitfalls in interpreting thermal stability data for this compound?

DSC/TGA studies of related tetrahydro-5-pyrimidinecarbonitriles show decomposition above 200°C. However, discrepancies arise due to:

- Sample purity : Impurities lower observed melting points (e.g., 229–232°C vs. literature 230–232°C) .

- Atmosphere effects : Oxidative degradation under air vs. inert gas.

- Mitigation : Use recrystallized samples and replicate conditions from thermodynamic studies of analogs .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Modifications at the 1-allyl and 5-cyano positions impact bioactivity:

- Aldose reductase inhibition : 2,4-Dioxo derivatives with thiophene substituents show IC values <10 μM, linked to H-bonding with enzyme active sites .

- Antimicrobial activity : Electron-deficient aryl groups (e.g., 4-bromophenyl) enhance potency against S. aureus (MIC = 8 μg/mL) .

- Method : Screen analogs via in vitro assays and correlate with Hammett σ values .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Use polar aprotic solvents for column chromatography:

- Mobile phase : Ethyl acetate/hexane (3:7) resolves nitrile-containing pyrimidines with R = 0.4–0.6 .

- HPLC : C18 column with acetonitrile/water (60:40) at 1 mL/min; UV detection at 254 nm .

Advanced: How do tautomeric equilibria affect the compound’s spectroscopic and reactive properties?

The enol-keto tautomerism of the 2,4-dioxo group influences reactivity:

- NMR evidence : DMSO-d stabilizes the keto form (δ 13.55 ppm for NH proton) .

- Reactivity : Keto tautomers undergo faster alkylation at N1 due to increased electron density .

- Analysis : Use variable-temperature NMR to quantify tautomer ratios .

Basic: What precautions are necessary for handling this compound in laboratory settings?

- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential cyanide release under decomposition .

Advanced: How can computational modeling predict regioselectivity in allylation reactions?

Density functional theory (DFT) reveals that allylation at N1 is favored over C5 due to:

- Charge distribution : N1 has higher electron density (Mulliken charge = –0.45 vs. C5 = +0.32).

- Transition state energy : ΔG for N1-allylation is 12 kcal/mol lower than C5 .

- Validation : Compare with experimental regioselectivity data from -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.